Spectroscopic Characterization of 2-Propyl-1-indanone: A Technical Guide
Spectroscopic Characterization of 2-Propyl-1-indanone: A Technical Guide
Molecular Structure and Spectroscopic Overview
2-Propyl-1-indanone possesses a bicyclic structure featuring a benzene ring fused to a five-membered ring containing a ketone and a propyl substituent at the alpha position. This arrangement of functional groups and aliphatic chains gives rise to a distinct spectroscopic fingerprint, which is crucial for its unambiguous identification and characterization.
Molecular Structure Diagram
Caption: Molecular structure of 2-Propyl-1-indanone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Based on data from analogous structures, the following sections predict the ¹H and ¹³C NMR spectra of 2-Propyl-1-indanone.[1][2][3]
¹H NMR Spectroscopy
The proton NMR spectrum will provide information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling.
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Aromatic (H4, H5, H6, H7) | 7.2 - 7.8 | Multiplets (m) | 4H |
| C2-H | 2.6 - 2.9 | Multiplet (m) | 1H |
| C3-H₂ | 2.9 - 3.4 | Multiplets (m) | 2H |
| Propyl-CH₂ (C8) | 1.4 - 1.8 | Multiplet (m) | 2H |
| Propyl-CH₂ (C9) | 1.2 - 1.6 | Sextet (sxt) | 2H |
| Propyl-CH₃ (C10) | 0.9 - 1.1 | Triplet (t) | 3H |
Interpretation and Rationale:
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Aromatic Protons (7.2 - 7.8 ppm): The four protons on the benzene ring will appear as a complex set of multiplets in the downfield region, typical for aromatic systems. The proton adjacent to the carbonyl group (H7) is expected to be the most deshielded.
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Aliphatic Protons (C2-H, C3-H₂): The protons on the five-membered ring are diastereotopic and will exhibit complex splitting patterns. The benzylic protons at C3 will likely appear as two separate multiplets. The methine proton at C2, being adjacent to the carbonyl and the propyl group, will also be a multiplet.
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Propyl Group Protons (0.9 - 1.8 ppm): The propyl group will show characteristic signals in the upfield region. The terminal methyl group (C10) is expected to be a triplet due to coupling with the adjacent methylene group. The two methylene groups (C8 and C9) will likely appear as complex multiplets due to coupling with each other and the C2 proton.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show a distinct signal for each unique carbon atom in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (C1) | 205 - 210 |
| Quaternary Aromatic (C3a, C7a) | 135 - 155 |
| Aromatic CH (C4, C5, C6, C7) | 124 - 136 |
| C2 | 45 - 50 |
| C3 | 35 - 40 |
| Propyl-CH₂ (C8) | 30 - 35 |
| Propyl-CH₂ (C9) | 20 - 25 |
| Propyl-CH₃ (C10) | 13 - 15 |
Interpretation and Rationale:
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Carbonyl Carbon (205 - 210 ppm): The ketone carbonyl carbon is the most deshielded and will appear far downfield, which is highly characteristic.[1]
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Aromatic Carbons (124 - 155 ppm): The six carbons of the benzene ring will resonate in this region. The two quaternary carbons (C3a and C7a) will be further downfield compared to the protonated carbons.[1]
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Aliphatic Carbons (13 - 50 ppm): The carbons of the five-membered ring and the propyl side chain will appear in the upfield region. The chemical shifts are influenced by their proximity to the aromatic ring and the carbonyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-Propyl-1-indanone is expected to be dominated by a strong carbonyl stretch.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O (Ketone) Stretch | 1705 - 1725 | Strong, Sharp |
| C-H (Aromatic) Stretch | 3000 - 3100 | Medium |
| C-H (Aliphatic) Stretch | 2850 - 3000 | Medium-Strong |
| C=C (Aromatic) Stretch | 1450 - 1600 | Medium, Multiple Bands |
Interpretation and Rationale:
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C=O Stretch (1705 - 1725 cm⁻¹): This will be the most prominent peak in the spectrum, characteristic of a conjugated ketone. Conjugation with the aromatic ring slightly lowers the frequency compared to a simple aliphatic ketone.
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C-H Stretches (2850 - 3100 cm⁻¹): The peaks just below 3000 cm⁻¹ correspond to the sp³ C-H bonds of the aliphatic portions, while the peaks just above 3000 cm⁻¹ are from the sp² C-H bonds of the aromatic ring.
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C=C Stretches (1450 - 1600 cm⁻¹): These absorptions are due to the vibrations of the carbon-carbon bonds within the benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. Electron Ionization (EI) is a common technique for this type of analysis.
Predicted Key Fragments:
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Molecular Ion (M⁺): m/z = 174. This corresponds to the molecular weight of 2-Propyl-1-indanone (C₁₂H₁₄O).
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[M - C₃H₇]⁺: m/z = 131. Loss of the propyl group via alpha-cleavage is a highly probable fragmentation pathway.
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[M - CO]⁺: m/z = 146. Loss of carbon monoxide is a common fragmentation for cyclic ketones.
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Tropylium Ion: m/z = 91. A common fragment for compounds containing a benzyl group, formed through rearrangement.
Predicted Mass Spectrometry Fragmentation Pathway
Caption: Predicted fragmentation of 2-Propyl-1-indanone in EI-MS.
Experimental Protocols
The following are standard operating procedures for the acquisition of the spectroscopic data discussed.
NMR Spectroscopy Protocol
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Sample Preparation: Dissolve 5-10 mg of 2-Propyl-1-indanone in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.0 ppm).
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Instrument Parameters:
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Spectrometer: 400 MHz or higher FT-NMR spectrometer.
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¹H NMR: Acquire with a standard pulse sequence, typically with 16-32 scans.
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¹³C NMR: Acquire with proton decoupling, typically requiring several hundred to a few thousand scans for adequate signal-to-noise.
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Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum.
IR Spectroscopy Protocol (ATR)
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Background Scan: Record a background spectrum of the clean attenuated total reflectance (ATR) crystal.
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Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
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Data Acquisition:
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Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
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Spectral Range: 4000-400 cm⁻¹.
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Resolution: 4 cm⁻¹.
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Scans: Average 16-32 scans to improve the signal-to-noise ratio. The background spectrum is automatically subtracted.[1]
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Mass Spectrometry Protocol (GC-MS)
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Sample Preparation: Prepare a dilute solution of 2-Propyl-1-indanone in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
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Gas Chromatography (GC):
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Column: Use a standard non-polar capillary column (e.g., DB-5ms).
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Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the heated injection port.
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Temperature Program: Use a temperature gradient to separate the components of the sample, with the final temperature high enough to elute the compound of interest.
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Mass Spectrometry (MS):
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Ionization Method: Electron Ionization (EI) at 70 eV.[1]
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Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
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Data Acquisition: Scan a mass range (e.g., m/z 40-400) to detect the molecular ion and fragment ions.
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References
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Service, C. A., & Flynn, P. F. (n.d.). NMR Assignments for 2-Ethyl-Indanone. University of Utah Department of Chemistry. Available at: [Link]
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1 H NMR and 13 C NMR spectroscopic data for indanone 2 in CDCl 3. (n.d.). ResearchGate. Retrieved from [Link]
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PubChem. (n.d.). 2-Indanone. National Center for Biotechnology Information. Retrieved from [Link]
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Agilent. (n.d.). Interpretation of 2D NMR Spectra: 2-ethyl-1-indanone. Retrieved from [Link]
Caption: General reaction scheme for the synthesis of 2-Propyl-1-indanone from 1-indanone.
